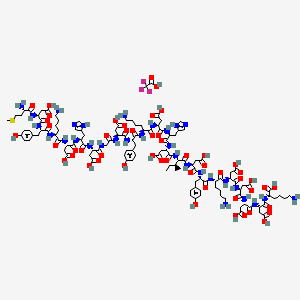
Leukocyte Proteinase-3(169-177)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukocyte Proteinase-3 (Wegener's autoantigen)
Applications De Recherche Scientifique
Biosynthetic Profiles in Neutrophil Differentiation
Leukocyte Proteinase-3 (PR3) plays a significant role in the biosynthesis of neutrophil granule proteins. It's involved in inflammation and has been implicated as a regulator of granulopoiesis and mediator of apoptosis. The biosynthetic profiles of PR3 and other azurophil granule proteins were characterized during in vitro myeloid differentiation of human hematopoietic progenitor cells, suggesting protein-specific sorting mechanisms and implications for the regulation of granulopoiesis (Garwicz et al., 2005).
Role in Wegener's Granulomatosis and Myeloid Leukemias
PR3 is overexpressed in acute and chronic myeloid leukemia cells. It is the main target of anti-neutrophil cytoplasmic antibodies in patients with Wegener's granulomatosis (WG). PR3’s genetic localization, gene regulation, protein processing, storage, expression, and physiological functions are crucial in understanding its role in WG and as a target for immunotherapy in myeloid leukemias (Geld et al., 2001).
Leukocyte Cell Surface Proteinases
PR3, as a leukocyte surface proteinase, plays critical roles in wound healing, inflammation, extracellular matrix remodeling, fibrinolysis, and coagulation. Its expression on leukocyte surfaces serves multiple functions including facilitating pro-enzyme activation, signaling through cell surface binding sites, and protecting proteinases from inhibition by extracellular proteinase inhibitors (Owen, 2008).
Interaction with Ceruloplasmin
Proteins from leukocytes, including PR3, have been found to interact with ceruloplasmin, a copper-containing glycoprotein of human plasma. This interaction, identified for the first time, suggests the involvement of PR3 in various biological processes (Sokolov et al., 2007).
DNA Methylation and Cell Mixture Distribution
PR3, along with other leukocyte-derived proteases, is recognized in DNA methylation patterns in whole peripheral blood, helping to distinguish cancer cases from controls. This has implications for large-scale immunological studies of disease states and exposures (Houseman et al., 2012).
Regulation of Human Leukocyte Elastase Gene Expression
Leukocyte elastase (LE), involved in the inflammatory process, is regulated by PR3 and other factors. The regulation mechanism of the LE gene by PR3 is essential for understanding cyclic and congenital neutropenia (Sturrock et al., 2004).
Endothelial Cell Apoptosis Induction
PR3 can induce endothelial cell apoptosis by cleaving the major cell cycle inhibitor p21. It sidesteps intracellular caspase functions at inflammation sites, representing a complex role in substrate processing and signaling pathways (Pendergraft et al., 2004).
Matrix Metalloproteinases in Leukocytes
PR3, among other matrix metalloproteinases (MMPs) in leukocytes, orchestrates proteolytic reactions modulating immunological responses. Its distinct expression and roles in leukocytes highlight its importance in physiological and pathological conditions (Marco et al., 2013).
Proteomics in Understanding Leukocyte Functions
PR3 is involved in leukocyte activation, contributing to the progression of diseases. Leukocyte proteomic analysis, including PR3, enhances the understanding of mechanisms in leukocyte function, potentially offering new targets for drug discovery (Wang et al., 2004).
PR3-Resistant Human Recombinant Annexin A1
A PR3-resistant human recombinant Annexin A1 was developed to control inflammation, demonstrating PR3's role in neutrophilic inflammation and potential therapeutic approaches (Pederzoli-Ribeil et al., 2010).
Propriétés
Séquence |
VLQELNVTV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Leukocyte Proteinase-3 (Wegener's autoantigen) (169-177) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)